Benzyl 3-[(chlorosulfonyl)methyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
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Overview
Description
Benzyl 3-[(chlorosulfonyl)methyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a chlorosulfonyl group, and a cyclopropyl group attached to an imidazo[1,2-a]pyrazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-[(chlorosulfonyl)methyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazo[1,2-a]pyrazine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base like cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) at elevated temperatures.
Introduction of the Chlorosulfonyl Group: This step involves the reaction of the intermediate compound with chlorosulfonyl isocyanate (CSI) under controlled conditions to introduce the chlorosulfonyl group.
Attachment of the Benzyl Group: The final step involves the benzylation of the intermediate compound using benzyl bromide in the presence of a base like potassium carbonate (K2CO3) in an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-[(chlorosulfonyl)methyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the imidazo[1,2-a]pyrazine ring system.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamides, sulfonates, or other derivatives depending on the nucleophile.
Scientific Research Applications
Benzyl 3-[(chlorosulfonyl)methyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structure.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-[(chlorosulfonyl)methyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The imidazo[1,2-a]pyrazine ring system can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-[(chlorosulfonyl)methyl]-2,2-dimethylpyrrolidine-1-carboxylate
- Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
- Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
Uniqueness
Benzyl 3-[(chlorosulfonyl)methyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is unique due to the presence of the cyclopropyl group, which imparts rigidity and distinct steric properties to the molecule. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H20ClN3O4S |
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Molecular Weight |
409.9 g/mol |
IUPAC Name |
benzyl 3-(chlorosulfonylmethyl)-2-cyclopropyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C18H20ClN3O4S/c19-27(24,25)12-15-17(14-6-7-14)20-16-10-21(8-9-22(15)16)18(23)26-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
InChI Key |
BRRNLAQDXKEUFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N3CCN(CC3=N2)C(=O)OCC4=CC=CC=C4)CS(=O)(=O)Cl |
Origin of Product |
United States |
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